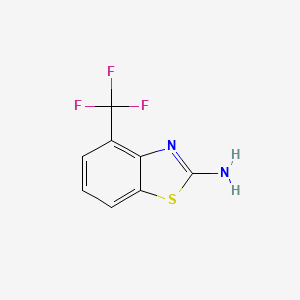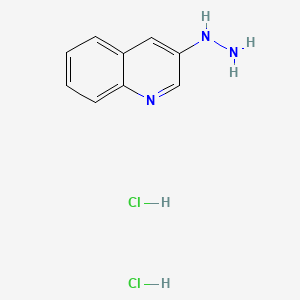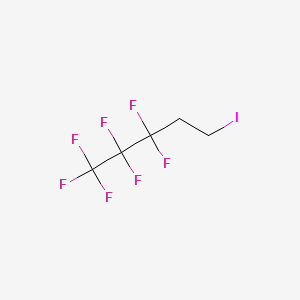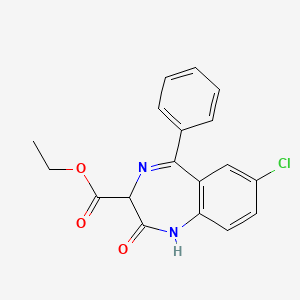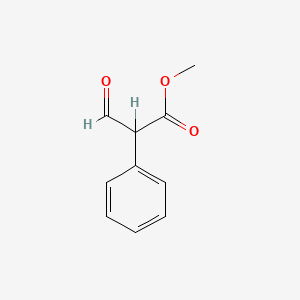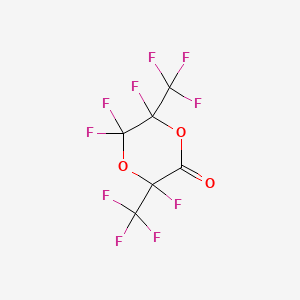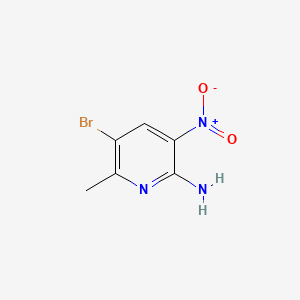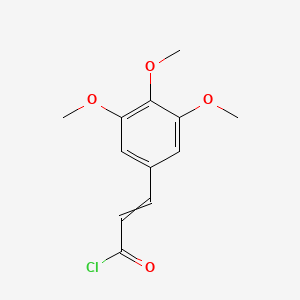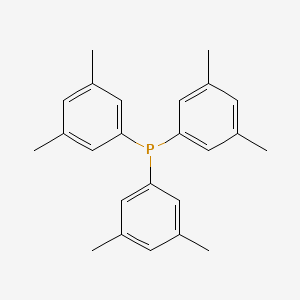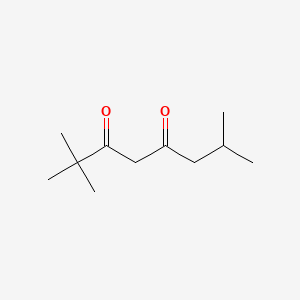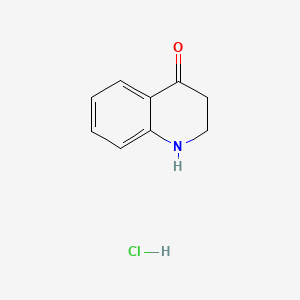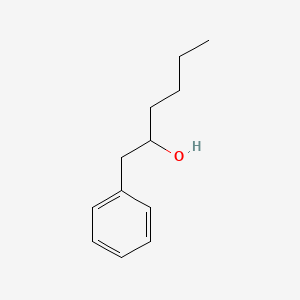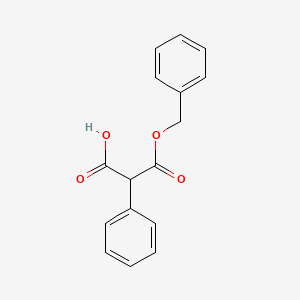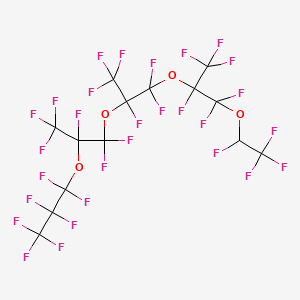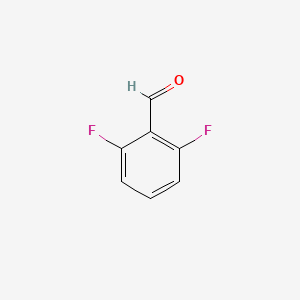
2,6-Difluorobenzaldehyde
概要
説明
Synthesis Analysis
2,6-Difluorobenzaldehyde can be used as a reactant in several synthesis processes. For instance, it can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .Molecular Structure Analysis
The molecular structure of 2,6-Difluorobenzaldehyde consists of a benzene ring with two fluorine atoms and one aldehyde group attached to it . The fluorine atoms are located at the 2 and 6 positions of the benzene ring, and the aldehyde group is attached at the 1 position .Chemical Reactions Analysis
2,6-Difluorobenzaldehyde can participate in various chemical reactions. For example, it can react with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid to form 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole . It can also undergo a Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane to form (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .Physical And Chemical Properties Analysis
2,6-Difluorobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 193.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±3.0 kJ/mol and a flash point of 73.3±0.0 °C . The index of refraction is 1.514 .科学的研究の応用
Application 1: Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
- Methods of Application : This compound is synthesized via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 2: Thermally Activated Delayed Fluorescence (TADF)
- Summary of the Application : 2,6-Difluorobenzaldehyde is used in the synthesis of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
- Methods of Application : The synthesis, photophysical properties, molecular and crystal structures, and theoretical calculations of 2,6-bis(diarylamino)benzophenones were reported . The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group .
- Results or Outcomes : While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .
Application 3: Synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole .
- Methods of Application : This compound is synthesized by reacting with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 4: Synthesis of (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .
- Methods of Application : This compound is synthesized via Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 5: Synthesis of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize Methyl 4-fluorobenzo[b]thiophene-2-carboxylate .
- Methods of Application : This compound is synthesized by treating with methyl thioglycolate in the presence of K2CO3 .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
2,6-Difluorobenzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
特性
IUPAC Name |
2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRUJSGHKNOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195909 | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzaldehyde | |
CAS RN |
437-81-0 | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

